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Compound of Interest

1-((2-Hydroxyethyl)amino)propan-
2-ol

Cat. No. B1266523

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the
organic compound 1-((2-Hydroxyethyl)amino)propan-2-ol, including Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of
experimentally derived public data for this specific molecule, this guide presents predicted
spectral characteristics based on the compound's functional groups and established
spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data
are also provided.

Predicted Spectroscopic Data

The structural formula of 1-((2-Hydroxyethyl)amino)propan-2-ol is presented below, with
carbons and protons labeled to facilitate the interpretation of the predicted NMR data.

l».Chemical Structure of 1-((2-Hydroxyethyl)amino)propan-2-ol with atom numbering

Figure 1: Chemical Structure of 1-((2-Hydroxyethyl)amino)propan-2-ol with atom numbering
for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

The proton NMR (*H NMR) spectrum is expected to show distinct signals for each unique
proton environment in the molecule. The predicted chemical shifts (d) in parts per million (ppm)
are summarized in the table below. These predictions are based on the electronegativity of
adjacent atoms and typical chemical shift ranges for similar functional groups.
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Proton Assignment

Predicted Chemical
Shift (ppm)

Predicted Multiplicity = Notes

H-a (CHs)

1.0-1.2

Coupled to the H-c

Doublet (d)
proton.

H-b (CH2)

24-26

Diastereotopic protons
) adjacentto a
Multiplet (m)
stereocenter and

nitrogen.

H-c (CH)

3.7-3.9

. Coupled to H-a and H-
Multiplet (m) b protons

H-d (CH2)

26-28

Coupled to the H-e

Triplet (t) protons

H-e (CH2)

3.5-3.7

Coupled to the H-d
protons and
deshielded by the
hydroxyl group.

Triplet (t)

H-f (OH)

Broad singlet

Chemical shift is
Singlet (s) concentration and

solvent dependent.

H-g (NH)

Broad singlet

Chemical shift is
Singlet (s) concentration and

solvent dependent.

H-h (OH)

Broad singlet

Chemical shift is
Singlet (s) concentration and

solvent dependent.

The carbon-13 NMR (33C NMR) spectrum provides information on the different carbon

environments within the molecule. The predicted chemical shifts are presented below.
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Predicted Chemical Shift

Carbon Assignment Notes
(ppm)

C-1 (CHs) 18-22 Shielded aliphatic carbon.

C-2 (CH2) 58 - 62 Carbon adjacent to nitrogen.
Carbon bearing a hydroxyl

C-3 (CH) 65 - 70
group.

C-4 (CH2) 50 -55 Carbon adjacent to nitrogen.
Carbon bearing a hydroxyl

C-5 (CH2) 60 - 65

group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The table below lists the expected characteristic
absorption bands for 1-((2-Hydroxyethyl)amino)propan-2-ol.

Wavenumber Range

(cm-1) Vibrational Mode Functional Group Intensity

3200 - 3600 O-H stretch Alcohol, Amine (N-H) Strong, Broad
2850 - 3000 C-H stretch Aliphatic Medium to Strong
1450 - 1480 C-H bend Aliphatic Medium

1050 - 1150 C-O stretch Alcohol Strong

1000 - 1250 C-N stretch Amine Medium

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a liquid sample
such as 1-((2-Hydroxyethyl)amino)propan-2-ol.

NMR Spectroscopy
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Sample Preparation:

e Dissolve approximately 5-10 mg of 1-((2-Hydroxyethyl)amino)propan-2-ol in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

o Transfer the solution into a clean, dry 5 mm NMR tube.

o Ensure the sample height in the tube is appropriate for the spectrometer being used
(typically 4-5 cm).

IH NMR Acquisition:
e Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).
e Parameters:
o Number of scans: 16-64 (depending on sample concentration).
o Relaxation delay: 1-5 seconds.
o Pulse width: Calibrated 90-degree pulse.
o Acquisition time: 2-4 seconds.
o Spectral width: 0-12 ppm.
o Temperature: 298 K.
13C NMR Acquisition:
 Instrument: A standard NMR spectrometer with a carbon probe.

e Parameters:

[¢]

Number of scans: 1024 or more (due to the low natural abundance of 13C).

o

Relaxation delay: 2-5 seconds.

[e]

Pulse program: A standard proton-decoupled pulse sequence.
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o Spectral width: 0-220 ppm.

o Temperature: 298 K.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

e Place a small drop of 1-((2-Hydroxyethyl)amino)propan-2-ol directly onto the center of the
ATR crystal.

FT-IR Acquisition:
e Instrument: A Fourier-Transform Infrared Spectrometer.

e Parameters:

[¢]

Scan range: 4000 - 400 cm—1.

Number of scans: 16-32.

[¢]

Resolution: 4 cm~—1.

[e]

Mode: Transmittance or Absorbance.

(¢]

e Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Caption: A workflow diagram illustrating the process of spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-((2-
Hydroxyethyl)amino)propan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266523#spectroscopic-data-of-1-2-
hydroxyethyl-amino-propan-2-ol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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